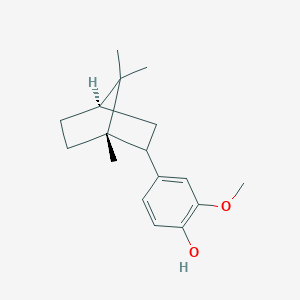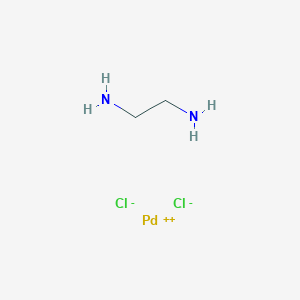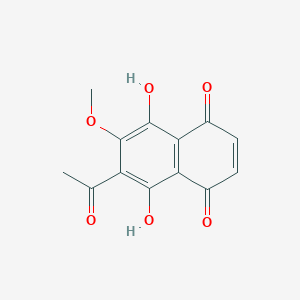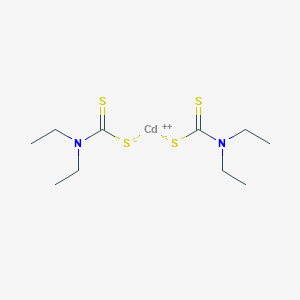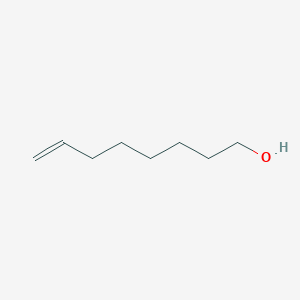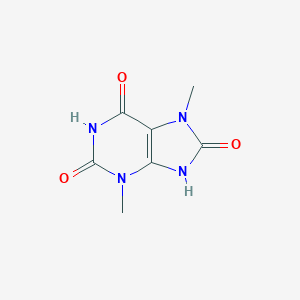
3,7-Dimethyluric acid
Overview
Description
3,7-Dimethyluric acid (3,7-DMU) is a naturally occurring organic compound that is found in a variety of plants and animals. It is a metabolite of the purine nucleotide cycle and is involved in the detoxification of dietary purines. 3,7-DMU has been studied extensively in the laboratory, with research showing its potential in a variety of applications.
Scientific Research Applications
Electrochemical Oxidation Studies : The electrochemical oxidation of 3,7-Dimethyluric acid in acid solutions has been extensively studied, revealing complex reaction pathways and products. One study observed two voltammetric oxidation peaks, leading to the formation of various intermediate and final products such as 4,8-dimethylallantoin and 4-methyl-5-hydroxyhydantoin-5-carboxamide (Chen & Dryhurst, 1984).
Peroxidase-Catalyzed Oxidation : The peroxidase-catalyzed oxidation of this compound, which parallels the electrochemical oxidation mechanism, has been studied using type VIII peroxidase from horseradish peroxidase. This enzymatic process leads to the formation of similar intermediate and final products as observed in electrochemical oxidation, highlighting a similarity in the chemical reaction pathways between enzymatic and electrochemical processes (Chen & Dryhurst, 1983).
Insights into Biological Redox Chemistry : Another study provided insights into the biological redox chemistry of purines including uric acid and this compound. This research highlighted the electrochemical and enzymatic oxidation similarities and their potential applications in understanding biological oxidation processes (Dryhurst, 1985).
Comparison with Other Dimethyluric Acids : Comparative studies of electrochemical and enzymic oxidation of different dimethyluric acids, including 1,3-dimethyluric acid, have been conducted to understand the effect of methyl groups on the oxidation mechanism and the formation of different products (Goyal et al., 1997).
Nitrosation Studies : The nitrosation of N-methyl derivatives of uric acid, including this compound, was explored, showing their potential as vehicles for nitric oxide. These studies provide a basis for understanding the chemical behavior of methylated uric acid derivatives under specific conditions (Suzuki et al., 2010).
Antioxidant Properties : Research on the antioxidant properties of methylated analogues of uric acid, including this compound, has shown their effectiveness in scavenging free radicals and inhibiting lipid peroxidation, suggesting potential therapeutic applications as antioxidants (Bhat et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
3,7-Dimethyluric acid (3,7-DMU) is a purine derivative and a dimethylated uric acid . It primarily targets purines in the body . Purines are essential building blocks of DNA, RNA, and other cellular structures. They play a crucial role in energy transfer, protein synthesis, and cell division .
Mode of Action
The precise mechanism of action of 3,7-DMU remains incompletely understood . It is believed to contribute to the detoxification of dietary purines . This process involves the binding of 3,7-DMU to purines, preventing their metabolism and reducing their toxicity .
Biochemical Pathways
3,7-DMU is involved in the purine nucleotide cycle . It originates from the metabolism of methylxanthines, such as caffeine, theophylline, and theobromine . The compound is metabolized by p-450 enzymes to form 3,7-dihydroxypurine and 3,7-dimethylxanthine . These metabolites further participate in various biochemical pathways, influencing the overall purine metabolism.
Pharmacokinetics
It is known that 3,7-dmu is a primary metabolite of theobromine (tb; 3,7-dimethylxanthine) . The transformation of theobromine to 3,7-DMU has been investigated in rat liver microsomal incubations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-DMU and their impact on its bioavailability.
Result of Action
The primary result of 3,7-DMU’s action is the detoxification of dietary purines . By binding to purines and preventing their metabolism, 3,7-DMU reduces their toxicity . This can potentially help in maintaining the balance of purine levels in the body, thereby contributing to overall health.
Action Environment
The action of 3,7-DMU can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as p-450 enzymes, is crucial for the metabolism of 3,7-DMU . Additionally, the compound’s action can be affected by the concentration of dietary purines and other related compounds
Biochemical Analysis
Biochemical Properties
3,7-Dimethyluric acid participates in several biochemical reactions, primarily involving its role as a metabolite in the purine nucleotide cycle . It interacts with various enzymes, including xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. This interaction is crucial for the detoxification of purines derived from the diet . Additionally, this compound has been shown to interact with proteins involved in redox reactions, contributing to its antioxidant properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as reactive oxygen species (ROS), thereby affecting oxidative stress responses . Furthermore, this compound can alter gene expression patterns related to inflammation and immune responses, highlighting its potential role in modulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, influencing their activity. For instance, its interaction with xanthine oxidase leads to the inhibition of this enzyme, reducing the production of uric acid . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating oxidative stress and inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of purines . It is produced from the metabolism of xanthine compounds and further metabolized by enzymes such as xanthine oxidase. This compound can influence metabolic flux and metabolite levels, particularly in pathways related to purine metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, particularly in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often found in cellular compartments involved in redox reactions, such as mitochondria and peroxisomes . This localization is crucial for its role in modulating oxidative stress and other cellular processes.
properties
IUPAC Name |
3,7-dimethyl-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156769 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13087-49-5 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

